molecular formula C26H29N3O5 B2729866 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)-2-oxoacetamide CAS No. 887225-56-1

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)-2-oxoacetamide

Cat. No. B2729866
CAS RN: 887225-56-1
M. Wt: 463.534
InChI Key: JVJLGVDUHNRUJH-UHFFFAOYSA-N
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Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H29N3O5 and its molecular weight is 463.534. The purity is usually 95%.
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Scientific Research Applications

Neuropeptide Y Y2 Receptor Antagonists

This compound belongs to a class of molecules that have been identified for their role as neuropeptide Y Y2 receptor (Y2R) antagonists. These molecules are of interest due to the Y2R's involvement in human diseases such as obesity, mood disorders, and alcoholism. Research has led to the discovery of potent, selective, and brain-penetrant Y2R antagonists, significantly different from the peptidomimetic compounds previously available. These antagonists demonstrate potential for pharmacological studies aimed at understanding Y2R function in the brain and periphery, offering insights into therapeutic applications for related disorders (Brothers et al., 2010).

Synthesis of Heterocyclic Compounds

Research into the synthesis of derivatives from α-oxo lactams has shown that reactions with certain hydrazinouracils can yield uracilyl-4-hydrazones, which upon further processing, lead to derivatives of pyrido and azepino pyrrolopyrimidines. These synthetic pathways are crucial for developing novel heterocyclic compounds with potential applications in drug development and chemical biology (Glushkov et al., 1977).

Antimicrobial Agents

The compound is part of a broader family of molecules that have been synthesized and evaluated for their antimicrobial properties. Specifically, certain indol-3-yl-oxoacetamide derivatives have shown promising antibacterial and antifungal activities against various pathogenic microorganisms. This highlights the compound's relevance in the search for new antimicrobial agents, which is a critical area of research given the rising challenge of antibiotic resistance (Debnath & Ganguly, 2015).

Cannabinoid Receptor Ligands

In the realm of neuropharmacology, derivatives of the compound have been explored for their affinity and selectivity towards cannabinoid receptors, particularly CB2. The investigation into such compounds supports the development of new therapeutic agents targeting the endocannabinoid system, which is implicated in a variety of physiological and pathological processes, including pain, inflammation, and immune responses (Moldovan et al., 2017).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3,4-dimethoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-33-22-12-11-18(15-23(22)34-2)27-26(32)25(31)20-16-29(21-10-6-5-9-19(20)21)17-24(30)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJLGVDUHNRUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)-2-oxoacetamide

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